molecular formula C9H10N2OS B1616470 Benzothiazole, 6-methoxy-2-methylamino- CAS No. 51661-22-4

Benzothiazole, 6-methoxy-2-methylamino-

カタログ番号: B1616470
CAS番号: 51661-22-4
分子量: 194.26 g/mol
InChIキー: UUXRFTMIMLTQCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole, 6-methoxy-2-methylamino- is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazole, 6-methoxy-2-methylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 6-methoxy-2-methylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Neuroprotective Effects

Benzothiazole derivatives have shown promising results in neuroprotection, particularly against Alzheimer's disease (AD). For instance, compounds like 6-methoxy-2-methylamino-benzothiazole have been evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. Studies indicate that these compounds can also inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling and potentially improving cognitive function in AD patients .

1.2 Cancer Therapeutics

The benzothiazole scaffold is widely utilized in the development of anticancer agents. Recent studies have demonstrated that benzothiazole derivatives possess cytotoxic properties against various cancer cell lines. For example, hybrids of benzothiazole with phthalimide have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, targeted alpha therapy (TAT) using astatinated benzothiazole derivatives has been proposed as a novel approach for treating cancer by delivering localized radiation to tumor cells while minimizing damage to surrounding tissues .

Imaging Applications

2.1 PET Imaging for Alzheimer's Disease

Benzothiazole derivatives are also employed as imaging agents for positron emission tomography (PET). The compound 6-methoxy-2-(4'-fluorophenyl)-1,3-benzothiazole has been developed as a potential PET tracer for visualizing amyloid plaques in the brains of AD patients. It exhibits favorable biodistribution characteristics and a high affinity for amyloid aggregates, making it a valuable tool for early diagnosis and monitoring of AD progression .

Case Studies and Research Findings

StudyApplicationFindings
Klunk et al., 2004Imaging AgentDeveloped [18F]Flutemetamol as a PET tracer for AD; demonstrated high affinity for amyloid plaques.
Ceyzériat et al., 2020NeuroprotectionInvestigated low-dose radiation therapy's effects on Aβ and Tau deposits in AD mouse models; showed cognitive improvement.
Srivastava et al., 2019Antimicrobial ActivityEvaluated various benzothiazole derivatives against microbial strains; found significant antibacterial and antifungal activities.

特性

CAS番号

51661-22-4

分子式

C9H10N2OS

分子量

194.26 g/mol

IUPAC名

6-methoxy-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H10N2OS/c1-10-9-11-7-4-3-6(12-2)5-8(7)13-9/h3-5H,1-2H3,(H,10,11)

InChIキー

UUXRFTMIMLTQCN-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(S1)C=C(C=C2)OC

正規SMILES

CNC1=NC2=C(S1)C=C(C=C2)OC

Key on ui other cas no.

51661-22-4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。